5-Bromo-3-chloro-1-methyl-1H-indazole
Overview
Description
5-Bromo-3-chloro-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
5-Bromo-3-chloro-1-methyl-1H-indazole is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .
Mode of Action
Indazole derivatives are known to interact with their targets (such as kinases) and cause changes in their activity . This interaction can lead to the inhibition, regulation, or modulation of these targets, affecting various cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its primary targets, the kinases . By modulating the activity of these kinases, this compound can influence various cellular processes and pathways, including those related to cell cycle regulation and cell volume regulation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. For instance, if it inhibits a particular kinase, it could potentially disrupt the normal function of that kinase, leading to changes in the cellular processes that the kinase is involved in .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-chloro-1-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . Additionally, this compound may interact with other biomolecules such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), modulating their activity and contributing to its anti-inflammatory effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential anticancer agent . This compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . Furthermore, this compound can affect gene expression and cellular metabolism, leading to alterations in cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, this compound inhibits the COX-2 enzyme by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s (CYPs) play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may interact with this compound, affecting its localization and accumulation in specific tissues . The distribution of this compound within the body can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization. For example, 2-(methylamino)benzonitrile can be reacted with an organometallic reagent followed by a copper-catalyzed reaction to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-3-chloro-1-methyl-1H-indazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Bromo-1-methyl-1H-indazole
- 3-Chloro-1-methyl-1H-indazole
- 5-Chloro-1-methyl-1H-indazole
Comparison: 5-Bromo-3-chloro-1-methyl-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds with only one halogen, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-chloro-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHGOALCXGLDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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